1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Description
1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a sulfonamide-containing piperidine derivative characterized by a 4-bromo-3-methoxyphenylsulfonyl group attached to the piperidine-4-carboxamide scaffold. This compound’s synthesis likely involves sulfonylation of piperidine-4-carboxamide intermediates, analogous to methods described in .
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4S/c1-20-12-8-10(2-3-11(12)14)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDTVILZRBUEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with 4-bromo-3-methoxyphenol, which undergoes sulfonylation to introduce the sulfonyl group. This intermediate is then reacted with piperidine-4-carboxamide under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The brominated aromatic ring may also play a role in binding to hydrophobic pockets within biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Solubility : The target’s sulfonyl group enhances aqueous solubility compared to Analog 1’s thioether. Analog 3’s sulfamoyl group further increases polarity, favoring solubility in polar solvents .
- Melting Points : Analog 3 derivatives exhibit melting points of 134–140°C , likely due to crystalline packing from sulfonamide hydrogen bonding. The target’s melting point may align with this range.
- Spectroscopic Signatures :
Biological Activity
1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a sulfonyl group and a bromo-methoxyphenyl moiety. The presence of these functional groups is crucial as they influence the compound's reactivity and biological interactions.
| Component | Structure |
|---|---|
| Piperidine Ring | Piperidine |
| Sulfonyl Group | Sulfonyl |
| 4-Bromo-3-methoxyphenyl | Bromo-Methoxyphenyl |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various biochemical pathways. The sulfonyl group enhances binding affinity, while the brominated phenyl group modulates the compound's pharmacokinetic properties.
Notably, studies have indicated that this compound acts as an inhibitor for certain protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways associated with cancer and inflammation .
Anti-Cancer Properties
Research has demonstrated that this compound exhibits significant anti-cancer activity. For instance, in vitro studies showed that the compound effectively inhibited cell proliferation in various cancer cell lines, including breast and colorectal cancers. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
Anti-Inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it was found to reduce markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .
Study 1: Inhibition of PTP1B
A study investigated the inhibitory effects of the compound on PTP1B, a key regulator in insulin signaling. The results indicated that this compound exhibited a Ki value of 0.004 µM, demonstrating strong inhibitory activity compared to other compounds tested .
Study 2: Enzymatic Assays
In vitro enzymatic assays revealed that this compound significantly inhibits cathepsin K, an enzyme implicated in bone resorption. The inhibitory activity was comparable to established inhibitors, suggesting its potential in treating osteoporosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications to the phenyl ring can significantly alter biological activity. For example, substituting different halogens or methoxy groups can enhance or reduce potency against specific targets.
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increased binding affinity |
| Methoxy Group Addition | Enhanced solubility |
| Sulfonamide Variation | Altered pharmacodynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
